

Application of Vonoprazan Fumarate in Studies of Drug-Drug Interactions

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the drug-drug interaction (DDI) potential of **vonoprazan fumarate**, a potassium-competitive acid blocker (P-CAB). The following sections detail experimental protocols for in vitro and in vivo studies, summarize key pharmacokinetic data from clinical trials, and visualize the metabolic pathways and experimental workflows involved.

Introduction to Vonoprazan Metabolism and DDI Potential

Vonoprazan is metabolized by multiple cytochrome P450 (CYP) enzymes, primarily CYP3A4, with minor contributions from CYP2B6, CYP2C19, and CYP2D6, as well as by the non-CYP enzyme sulfotransferase SULT2A1.[1] Given its metabolic profile, vonoprazan has been investigated as both a potential perpetrator and victim of drug-drug interactions. In vitro studies have shown that vonoprazan can inhibit several CYP enzymes, including CYP2B6, CYP2C9, CYP2D6, and CYP3A4.[2] Clinical studies have further explored these potential interactions with co-administered drugs.

In Vitro DDI Assessment: CYP Inhibition Assays Objective



To determine the inhibitory potential of vonoprazan on major human CYP450 enzymes using in vitro systems, such as human or rat liver microsomes.

Experimental Protocol: Reversible Inhibition Assay in Rat Liver Microsomes

This protocol is adapted from studies investigating the inhibitory effects of vonoprazan on CYP enzymes.[3]

Materials:

- Vonoprazan fumarate
- Rat Liver Microsomes (RLMs)
- CYP450 probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, tolbutamide for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4, chlorzoxazone for CYP2E1)
- NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile
- Internal standard (e.g., diazepam) for LC-MS/MS analysis
- UPLC-MS/MS system

Procedure:

- Prepare Incubation Mixtures: In a total volume of 200 μL, combine RLMs (0.5 mg/mL), potassium phosphate buffer (1 mM, pH 7.4), and a mixture of CYP probe substrates at concentrations near their Km values.
- Add Vonoprazan: Add vonoprazan at various concentrations (e.g., 1, 2.5, 5, 10, 25, 50, and 100 μM) to the incubation mixtures. Include a control group without vonoprazan.



- Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.
- Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
- Incubation: Incubate the reaction mixtures for 30 minutes at 37°C.
- Terminate Reaction: Stop the reaction by adding 200 μL of ice-cold acetonitrile containing the internal standard.
- Sample Preparation: Vortex the samples for 1 minute and then centrifuge at 13,000 rpm for 5 minutes to precipitate proteins.
- Analysis: Inject the supernatant into the UPLC-MS/MS system to quantify the formation of the substrate-specific metabolites.
- Data Analysis: Determine the IC50 values for the inhibition of each CYP enzyme by vonoprazan by plotting the percent inhibition against the logarithm of vonoprazan concentration.

Data Presentation: In Vitro CYP Inhibition by

<u>Vonoprazan</u>

Probe Substrate	IC50 (μM) in Rat Liver Microsomes
Phenacetin	No inhibition observed
Bupropion	3.68
Tolbutamide	18.34
Dextromethorphan	3.62
Midazolam	22.48
Chlorzoxazone	No inhibition observed
	Phenacetin Bupropion Tolbutamide Dextromethorphan Midazolam

Data sourced from Wang et al., 2020.[3]

In Vivo DDI Assessment: Rat Model



Objective

To evaluate the effect of vonoprazan on the pharmacokinetics of CYP probe substrates in a living system.

Experimental Protocol: DDI Study in Sprague-Dawley Rats

This protocol is based on a study by Wang et al. (2020).[3]

Animals:

Male Sprague-Dawley rats (220 ± 20 g)

Study Design:

- Animal Acclimatization: Acclimate rats for one week before the experiment with free access to food and water.
- Grouping: Randomly divide rats into two groups: a control group and a vonoprazan-treated group (n=5 per group).
- Dosing:
 - Administer vonoprazan (5 mg/kg, dissolved in 0.5% carboxymethyl cellulose sodium) or vehicle (control) to the respective groups by oral gavage daily for 14 days.
 - On day 14, after the final dose of vonoprazan or vehicle, administer a "cocktail" of CYP probe drugs orally to all rats. The cocktail consists of bupropion, dextromethorphan, midazolam, tolbutamide, phenacetin, and chlorzoxazone.
- Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after the administration of the probe drug cocktail.
- Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.



- Bioanalysis: Quantify the plasma concentrations of the probe drugs and their metabolites using a validated UPLC-MS/MS method.
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax,
 AUC, and clearance (CLz/F) for each probe drug.

Data Presentation: In Vivo Effects of Vonoprazan on CYP

Substrates in Rats

Probe Drug (CYP Substrate)	Pharmacokinetic Parameter	Change with Vonoprazan Co-administration
Midazolam (CYP3A4)	Tmax	Increased 1.50-fold
CLz/F	Decreased by 54.7%	
Bupropion (CYP2B6)	Cmax	Increased 2.33-fold
CLz/F	Decreased by 70.6%	
Vz/F	Decreased by 53.3%	
Dextromethorphan (CYP2D6)	Cmax	Increased 1.87-fold
CLz/F	Decreased by 61.0%	
Tolbutamide (CYP2C9)	Cmax	Increased 0.67-fold

Data sourced from Wang et al., 2020.[3]

Clinical DDI Studies Vonoprazan Interaction with Clarithromycin and

Amoxicillin

Objective: To assess the DDI between vonoprazan and the antibiotics clarithromycin and amoxicillin, commonly used in H. pylori eradication therapy.

Protocol Outline: This is based on a Phase 1, open-label, randomized, crossover study.[4]

Study Design:



- Participants: Healthy, H. pylori-negative male subjects.
- Treatment Arms:
 - Vonoprazan alone
 - Amoxicillin alone
 - Clarithromycin alone
 - Vonoprazan + Amoxicillin + Clarithromycin (triple therapy)
- Dosing:
 - Vonoprazan: 20 mg
 - Amoxicillin: 1000 mg
 - Clarithromycin: 500 mg
- Washout Period: A washout period of 7 to 14 days between treatment arms.
- Pharmacokinetic Sampling: Serial blood samples were collected over 12 hours post-dose to determine the plasma concentrations of vonoprazan, amoxicillin, and clarithromycin.
- Analysis: Pharmacokinetic parameters (AUC0-12, Cmax) were calculated and compared between single and triple therapy.

Data Presentation:



Drug	Parameter	Ratio (Triple Therapy <i>l</i> Single Drug)
Vonoprazan	AUC0-12	1.846
Cmax	1.868	
Clarithromycin	AUC0-12	1.450
Cmax	1.635	
Amoxicillin	AUC0-12	No significant change
Cmax	No significant change	

Data sourced from Sakurai et al., 2016.[4]

Vonoprazan Interaction with Low-Dose Aspirin and NSAIDs

Objective: To evaluate the DDI between vonoprazan and low-dose aspirin (LDA) or non-steroidal anti-inflammatory drugs (NSAIDs).

Protocol Outline: This is based on a Phase 2, open-label, single-center study in healthy Japanese men.[5]

Study Design:

- Participants: Healthy Japanese male subjects.
- Cohorts: Subjects were allocated to one of eight cohorts to assess the interaction between vonoprazan (40 mg) and either LDA (100 mg), loxoprofen sodium (60 mg), diclofenac sodium (25 mg), or meloxicam (10 mg).
- Design: A one-way crossover design was used to compare the pharmacokinetics of each drug administered alone versus in combination.
- Pharmacokinetic Sampling: Plasma concentrations of the study drugs and their metabolites were measured at various time points.

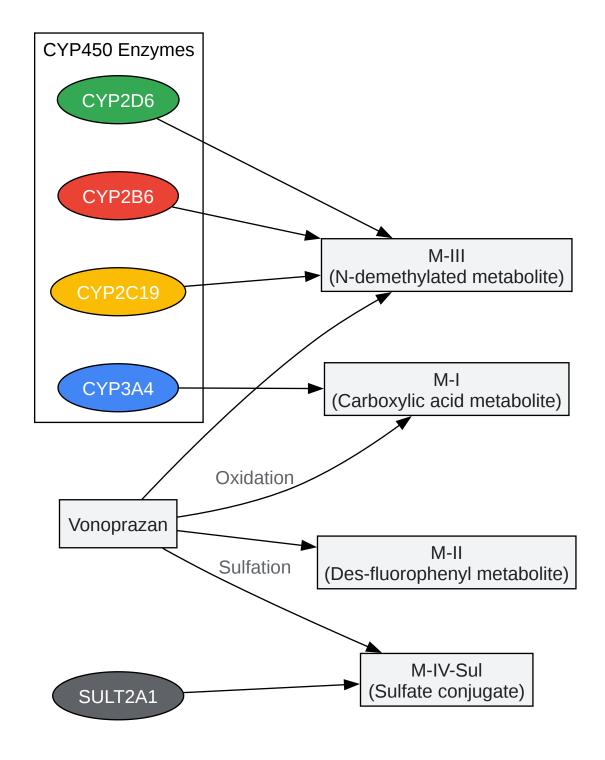


 Analysis: The 90% confidence intervals (CIs) of the ratio of least square means for Cmax and AUC were determined.

Data Summary: The study concluded that there were no clinically meaningful differences in the pharmacokinetics of vonoprazan when co-administered with aspirin, loxoprofen, diclofenac, or meloxicam.[5][6] Similarly, the pharmacokinetics of the NSAIDs and aspirin were not significantly affected by vonoprazan.[5][6] The 90% CIs for the ratios of Cmax and AUC were generally within the standard bioequivalence range of 0.80 to 1.25.[5][6]

Visualizations Metabolic Pathway of Vonoprazan



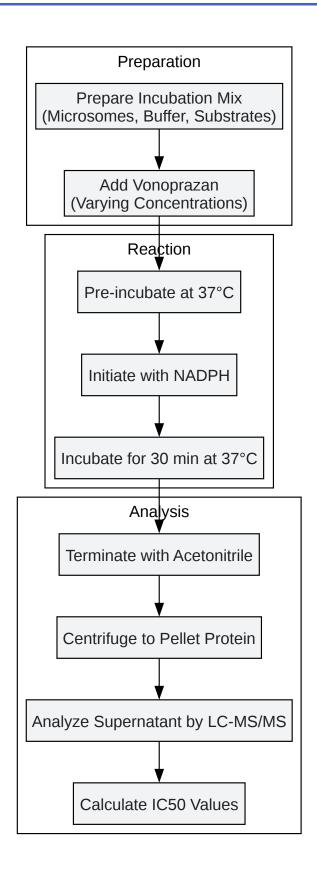


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Caption: Metabolic pathways of vonoprazan via CYP450 enzymes and SULT2A1.

Experimental Workflow for In Vitro CYP Inhibition Assay



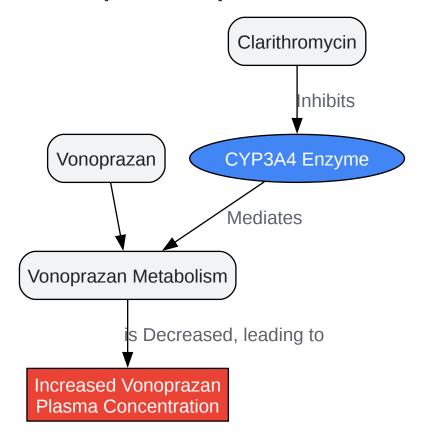


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Caption: Workflow for determining CYP inhibition potential of vonoprazan in vitro.



Logical Relationship of Vonoprazan-Clarithromycin DDI



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Caption: Mechanism of the drug-drug interaction between vonoprazan and clarithromycin.

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